Acarbose EP Impurity C, identified by the Chemical Abstracts Service number 610271-07-3, is an impurity that arises during the synthesis of acarbose, a well-known medication used primarily for managing type 2 diabetes. Acarbose itself is a complex oligosaccharide that functions as an alpha-glucosidase inhibitor, delaying carbohydrate absorption in the intestines and thus lowering postprandial blood glucose levels. The presence of impurities like Acarbose EP Impurity C can influence the efficacy and safety profile of the final pharmaceutical product.
Acarbose EP Impurity C is classified as a secondary metabolite produced during the fermentation process of Actinoplanes utahensis, the microorganism utilized for acarbose production. The impurity is characterized as a complex oligosaccharide, which complicates its classification within traditional chemical categories. Its formation is often linked to specific fermentation conditions and raw material quality used in the synthesis of acarbose .
The synthesis of Acarbose EP Impurity C occurs mainly through fermentation. The process involves the following key steps:
Acarbose EP Impurity C may participate in various chemical reactions typical of oligosaccharides, including hydrolysis under acidic or enzymatic conditions. Such reactions can lead to the breakdown of the impurity into simpler sugars or other by-products, which may further affect its stability and reactivity in formulations .
Relevant data on specific physical and chemical properties are scarce due to limited studies focused solely on this impurity.
Acarbose EP Impurity C primarily serves as a reference standard in analytical chemistry for quality control during acarbose production. Understanding its presence and behavior helps manufacturers ensure that their products meet regulatory standards for purity and efficacy. Additionally, research into optimizing fermentation methods continues to be critical for minimizing impurities like Acarbose EP Impurity C while maximizing therapeutic yields of acarbose .
Acarbose EP Impurity C (CAS No. 610271-07-3) is systematically named as:(2R,3R,4S,5S,6R)-2-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [1] [3]. This nomenclature adheres to IUPAC conventions by specifying:
Table 1: Nomenclature and Identifiers of Acarbose EP Impurity C
Category | Identifier |
---|---|
Systematic Name | (2R,3R,4S,5S,6R)-2-(((2R,3R,4R,5S,6R)-... |
CAS Registry Number | 610271-07-3 |
Molecular Formula | C25H43NO18 |
Rel. CAS No. (Salt form) | 1221158-16-2 (Sulfate) |
Pharmacopeial Designation | EP Impurity C |
The molecular architecture of Acarbose EP Impurity C (MW: 645.61 g/mol) features a trisaccharide backbone comprising three sugar units:
Table 2: Key Structural Features of Acarbose EP Impurity C
Structural Element | Description |
---|---|
Sugar Units | Trisaccharide (vs. acarbose's tetrasaccharide) |
Glycosidic Linkages | α-(1→4) between glucopyranosyl units |
Functional Groups | 8 hydroxyl, 1 amino, 1 cyclohexenyl |
Anomeric Centers | Two α-configured anomeric carbons |
Stereocenters | 15 chiral centers with defined R/S configurations |
Acarbose EP Impurity C differs fundamentally from the parent drug acarbose (C25H43NO18, MW 645.60) through:
Table 3: Structural Comparison of Acarbose and EP Impurity C
Parameter | Acarbose | Acarbose EP Impurity C |
---|---|---|
Molecular Formula | C25H43NO18 | C25H43NO18 |
Molecular Weight | 645.60 g/mol | 645.61 g/mol |
Sugar Units | Tetrasaccharide | Trisaccharide |
Anomeric Centers | Three (all α-configuration) | Two (all α-configuration) |
Reducing End | Non-reducing | Reducing |
HPLC Retention Time | 15–20 min | ~25.85 min [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR in DMSO-d6 resolve key structural features:
Mass Spectrometry (MS):LC-ESI-MS shows [M+H]+ at m/z 646.3 (calc. 646.26 for C25H44NO18+), with key fragments at:
Infrared (IR) Spectroscopy:Characteristic absorptions include:
Table 4: Key NMR Assignments for Acarbose EP Impurity C (DMSO-d6) [7]
Proton Position | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
H-1 (Terminal Glc) | 5.32 | d (J = 3.7 Hz) | Anomeric proton (α-linkage) |
H-1 (Central Unit) | 5.08 | d (J = 3.9 Hz) | Anomeric proton (α-linkage) |
H-1′ (Cyclohexenyl) | 3.25 | m | Methine attached to N |
–CH2OH | 3.40–3.70 | m | Hydroxymethyl groups |
HO–C–H | 4.80–5.20 | br s | Exchangeable hydroxyls |
Table 5: Diagnostic MS Fragments of Acarbose EP Impurity C [4] [7]
m/z | Ion Formula | Assignment |
---|---|---|
646.3 | C25H44NO18+ | [M+H]+ (Molecular ion) |
484.2 | C19H34NO13+ | [M – C6H10O5 + H]+ |
322.1 | C13H24NO8+ | [M – 2×C6H10O5 + H]+ |
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0